
1,2,3,4-Thiatriazol-5-amine, N-(4-chlorophenyl)-
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Overview
Description
1,2,3,4-Thiatriazol-5-amine, N-(4-chlorophenyl)- is an organic compound with the molecular formula C7H5ClN4S . It is characterized by the presence of a thiatriazole ring and a 4-chlorophenyl group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1,2,3,4-Thiatriazol-5-amine, N-(4-chlorophenyl)- typically involves the following steps :
Starting Material: The synthesis begins with 4-chlorophenyl isothiocyanate.
Reaction with Sodium Azide: The starting material reacts with sodium azide in tetrahydrofuran at room temperature for 16 hours.
Cyclization: The intermediate product undergoes cyclization to form the thiatriazole ring.
Purification: The final product is purified to obtain 1,2,3,4-Thiatriazol-5-amine, N-(4-chlorophenyl)- with a high yield.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and high purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amino group (-NH<sub>2</sub>) at position 5 of the thiatriazole ring participates in nucleophilic substitution reactions, facilitating the introduction of diverse substituents.
Key Example :
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Acylation : Reaction with chloroacetyl chloride in the presence of anhydrous sodium acetate yields 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide. This intermediate serves as a precursor for further derivatization with amines (e.g., piperazines) to form sulfonamide hybrids .
Conditions : Reflux in dry benzene with triethylamine as a catalyst.
Yield : 75–90% for secondary amine derivatives .
Condensation and Cyclocondensation
The amino group engages in condensation reactions to form fused heterocycles or extended aromatic systems.
Notable Reaction :
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Thiazole Formation : Treatment with substituted thioureas under basic conditions leads to S-alkylation followed by cyclodehydration, producing aryl aminothiazoles. For example, reaction with 4-ethoxyphenyl thiourea yields 5-(4-chlorophenyl)-2-((4-ethoxyphenyl)amino)thiazole .
Conditions : Base-catalyzed (e.g., NaOH) in ethanol at 60°C.
Yield : 68–82% for thiazole derivatives .
Metal-Catalyzed Functionalization
Transition-metal catalysts enable regioselective modifications of the thiatriazole core.
Reported Applications :
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Copper-Catalyzed Coupling : While not directly studied for this compound, analogous 1,2,3-triazoles undergo Cu(I)-catalyzed azide-alkyne cycloadditions (CuAAC). Similar strategies could apply to functionalize the thiatriazole ring via cross-coupling .
Conditions : CuSO<sub>4</sub>/sodium ascorbate in tert-butanol/water .
Comparative Reactivity of Thiatriazole Derivatives
Biological Activity Modulation via Chemical Modifications
Structural modifications directly influence pharmacological properties:
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Piperazine Hybrids : Derivatives like N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-benzylpiperazin-1-yl)acetamide exhibit enhanced anticancer activity (IC<sub>50</sub> = 2.32 µg/mL against HepG2 cells) .
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Thiazole Derivatives : Electron-withdrawing groups (e.g., Cl) at the 4-position of the phenyl ring improve cytotoxicity by enhancing electron deficiency in the thiatriazole system .
Stability and Reaction Optimization
Scientific Research Applications
Chemistry
1,2,3,4-Thiatriazol-5-amine, N-(4-chlorophenyl)- serves as a critical building block in organic synthesis. It is particularly useful in forming more complex heterocyclic compounds due to its reactivity and ability to undergo various chemical transformations:
- Oxidation : Can lead to the formation of sulfoxides or sulfones.
- Reduction : Converts the compound into corresponding amines or thiols.
- Substitution Reactions : The chlorine atom can be replaced by other nucleophiles.
Biology
The compound exhibits notable biological activities:
- Antimicrobial Activity : Demonstrated effectiveness against various bacteria and fungi.
- For instance, it showed comparable antimicrobial activity against Enterococcus faecium with a Minimum Inhibitory Concentration (MIC) of 0.5 μg/mL.
Medicine
Research indicates that this compound may have potential as an antiviral and anticancer agent:
- Anticancer Properties : In vitro studies have shown that derivatives of this compound can inhibit cancer cell proliferation.
Structure-Activity Relationship (SAR)
Compound Structure | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |
---|---|---|
N-(4-chlorophenyl)-1,2,3,4-thiatriazol-5-amine | 0.5 μg/mL (against E. faecium) | 6.2 μM (HCT-116) |
Other Triazole Derivative | Varies | Varies |
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Antibacterial Properties Study :
- A comparative study showed that derivatives of 1,2,3,4-thiatriazole exhibited antimicrobial activity similar to established antibiotics like linezolid and vancomycin against various microbial strains.
- Anticancer Activity Investigation :
Mechanism of Action
The mechanism of action of 1,2,3,4-Thiatriazol-5-amine, N-(4-chlorophenyl)- involves its interaction with specific molecular targets . The compound can inhibit enzyme activity by binding to the active site, thereby blocking the substrate’s access. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects.
Comparison with Similar Compounds
1,2,3,4-Thiatriazol-5-amine, N-(4-chlorophenyl)- can be compared with other similar compounds, such as :
N-(4-Nitrophenyl)-1,2,3,4-thiatriazol-5-amine: This compound has a nitro group instead of a chlorine atom, which can affect its reactivity and biological activity.
N-Ethyl-1,2,3,4-thiatriazol-5-amine: The presence of an ethyl group can influence the compound’s solubility and chemical properties.
N-(2-Bromophenyl)-1,2,3,4-thiatriazol-5-amine: The bromine atom can alter the compound’s electronic properties and reactivity.
The uniqueness of 1,2,3,4-Thiatriazol-5-amine, N-(4-chlorophenyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
1,2,3,4-Thiatriazol-5-amine, N-(4-chlorophenyl)- is a sulfur-containing heterocyclic compound that has attracted attention due to its potential biological activities. This article synthesizes existing research findings on the biological activity of this compound, particularly focusing on its antimicrobial and anticancer properties.
Chemical Structure
The compound is characterized by the following structure:
Biological Activity Overview
The biological activities of 1,2,3,4-thiatriazol derivatives have been explored in various studies. Key findings include:
- Antimicrobial Activity : Several derivatives demonstrate significant antibacterial and antifungal properties. For instance, compounds with a 4-chlorophenyl group exhibited promising activity against various microbial strains.
- Anticancer Activity : Some derivatives have shown efficacy in inhibiting cancer cell proliferation.
Case Studies
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Study on Antibacterial Properties :
- A study highlighted that 1,2,3,4-thiatriazol derivatives showed antimicrobial activity comparable to established antibiotics like linezolid and vancomycin against Enterococcus faecium with an MIC of 0.5 μg/mL .
- Another investigation reported that certain triazole derivatives had high inhibitory effects against fungal strains such as Aspergillus niger and Candida albicans .
- Synthesis and Evaluation of Antimicrobial Agents :
Research Findings
- In Vitro Studies : Compounds derived from 1,2,3,4-thiatriazoles exhibited cytotoxic effects against several cancer cell lines. For example:
Structure-Activity Relationship (SAR)
The biological activity of these compounds is influenced by their structural features. The presence of specific substituents like the chlorophenyl group has been linked to enhanced antimicrobial and anticancer activities.
Data Table: Structure-Activity Relationship
Compound Structure | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |
---|---|---|
N-(4-chlorophenyl)-1,2,3,4-thiatriazol-5-amine | 0.5 μg/mL (against E. faecium) | 6.2 μM (HCT-116) |
Other Triazole Derivative | Varies | Varies |
Properties
CAS No. |
13078-27-8 |
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Molecular Formula |
C7H5ClN4S |
Molecular Weight |
212.66 g/mol |
IUPAC Name |
N-(4-chlorophenyl)thiatriazol-5-amine |
InChI |
InChI=1S/C7H5ClN4S/c8-5-1-3-6(4-2-5)9-7-10-11-12-13-7/h1-4H,(H,9,10,12) |
InChI Key |
YFYMEIRRZFZFGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=NN=NS2)Cl |
Origin of Product |
United States |
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